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molecular formula C12H16N2O2 B8782789 8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(Pyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8782789
M. Wt: 220.27 g/mol
InChI Key: ZVCPUHCJMBMVJA-UHFFFAOYSA-N
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Patent
US05563141

Procedure details

A mixture of 1,4-dioxa-8-azaspiro[4,5]decane (51.2 ml), 4-chloropyridine hydrochloride (20 g) and potassium carbonate (18.4 g) in isoamyl alcohol (400 ml) was gently refluxed for 18 hr. The reaction mixture was cooled and filtered. The filtrate was evaporated to give a waxy solid which was triturated with hexane to give 8-(4-pyridyl)-1,4-dioxa-8-azaspiro[4,5]decane (24.16 g) as a colourless solid; NMR (d6 -DMSO) δ1.65-1.70 (4H, m), 3.45-3.55 (4H, m), 3.9 (4H, s), 6.90 (2H, m), 8.15 (2H, m); m/Z 221 (M+H)+.
Quantity
51.2 mL
Type
reactant
Reaction Step One
Name
4-chloropyridine hydrochloride
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.Cl.Cl[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)CC(C)C>[N:16]1[CH:17]=[CH:18][C:13]([N:8]2[CH2:9][CH2:10][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:6][CH2:7]2)=[CH:14][CH:15]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
51.2 mL
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
4-chloropyridine hydrochloride
Quantity
20 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
18.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(CC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was gently refluxed for 18 hr
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to give a waxy solid which
CUSTOM
Type
CUSTOM
Details
was triturated with hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)N1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 24.16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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